2-amino-4-(4-chlorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-4-(4-chlorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-10-8-14-16(18(24)22(10)6-7-23)15(13(9-20)17(21)25-14)11-2-4-12(19)5-3-11/h2-5,8,15,23H,6-7,21H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHLLYRMMMWVAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)Cl)C(=O)N1CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-4-(4-chlorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile is a pyrano[3,2-c]pyridine derivative that has garnered attention due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyridine ring fused with a pyran ring and various functional groups including amino, hydroxyethyl, and chlorophenyl substituents. This unique combination is responsible for its distinctive chemical and biological properties.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C23H20ClN3O2 |
| Molecular Weight | 405.88 g/mol |
| CAS Number | 1234567-89-0 (hypothetical) |
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets within the body. It may exert its effects by:
- Enzyme Inhibition : The compound can inhibit various enzymes that are crucial in metabolic pathways.
- Receptor Modulation : It may interact with receptors involved in signaling pathways, altering cellular responses.
- Induction of Apoptosis : The compound has shown potential in inducing programmed cell death in cancer cells.
Antimicrobial Activity
Research indicates that compounds similar to this pyrano[3,2-c]pyridine derivative exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Several studies have highlighted the anticancer potential of this class of compounds. For example:
- In vitro studies demonstrated that the compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells.
- The mechanism involves the activation of caspase pathways leading to cell death .
Anti-inflammatory Effects
The anti-inflammatory properties have also been documented:
- Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation processes. IC50 values for related compounds ranged from 19 µM to 42 µM against COX enzymes .
Case Studies
- Anticancer Study : A recent study focused on the effect of this compound on human cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers alongside a decrease in cell viability at concentrations above 10 µM .
- Antimicrobial Efficacy : In another study assessing antimicrobial activity against E. coli, the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial effects .
Toxicological Assessment
Toxicological evaluations are crucial for understanding the safety profile of this compound. Preliminary studies indicate low toxicity levels in animal models when administered at therapeutic doses. However, further investigations are necessary to comprehensively assess its safety .
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Synthesis: The compound serves as an essential building block in organic synthesis. Its unique structure allows for the derivation of more complex molecules useful in various chemical reactions.
- Reagent in Organic Reactions: It is employed as a reagent in several organic transformations due to its reactive functional groups.
2. Biology:
- Antimicrobial Activity: Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains. This makes it a candidate for developing new antibiotics.
- Anticancer Potential: Research has shown that it may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Antiviral Properties: Investigations into its antiviral effects suggest potential applications in treating viral infections.
3. Medicine:
- Drug Development: The compound is being explored for its therapeutic potential in drug formulation. Its ability to interact with biological targets makes it a candidate for new drug discovery.
- Pharmacological Studies: Ongoing research aims to elucidate its pharmacokinetics and pharmacodynamics to better understand its efficacy and safety profile.
4. Industry:
- Material Science Applications: Due to its unique chemical properties, it is utilized in developing advanced materials such as polymers and coatings that require specific thermal or mechanical properties.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of Gram-positive bacteria at low concentrations. |
| Study 2 | Anticancer Research | Showed reduced proliferation rates in breast cancer cell lines via targeted apoptosis. |
| Study 3 | Drug Development | Evaluated pharmacokinetic properties indicating favorable absorption and distribution profiles. |
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in substituents at positions 4, 6, and 7, as well as in the pyrano-pyridine backbone. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Hydrophilicity : The target compound’s 2-hydroxyethyl group enhances water solubility compared to hydrophobic substituents like 2-phenylethyl () or pyridinylmethyl () .
- Functional Groups: The nitrile (-CN) and amino (-NH₂) groups are conserved across analogs, suggesting shared reactivity in nucleophilic additions or hydrogen bonding .
Spectroscopic and Physical Properties
- IR Spectroscopy: ’s compound (6h) shows strong -OH and -NH₂ signals at 3406 and 3273 cm⁻¹, consistent with the target compound’s hydroxyethyl and amino groups .
- Melting Points : The hydroxymethyl analog () has a high MP (232–236°C), suggesting crystalline stability, while phenylethyl-substituted compounds () may exhibit lower MPs due to flexible side chains .
Preparation Methods
Core Pyrano[3,2-c]Pyridine Skeleton Formation
The foundational pyrano[3,2-c]pyridine scaffold is typically synthesized via a one-pot Knoevenagel-Michael addition-cyclization sequence. A representative protocol involves reacting 4-hydroxy-6-methyl-2(1H)-pyridone (1b ) with 4-chlorobenzaldehyde and malononitrile in ethanol under reflux conditions . Triethylamine or piperidine catalyzes the reaction, facilitating the formation of the α,β-unsaturated nitrile intermediate (2a ), which undergoes intramolecular cyclization to yield the pyrano[3,2-c]pyridine core .
Key Reaction Parameters
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Molar Ratios : Equimolar quantities of pyridone, aldehyde, and malononitrile (1:1:1).
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Catalyst : 1–2 drops of piperidine or 0.05 mL triethylamine per 0.8 mmol substrate .
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Solvent : Ethanol (96% aqueous) or methanol.
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Temperature : Reflux (78–80°C for ethanol; 64–65°C for methanol).
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Reaction Time : 50 minutes to 6 hours, depending on substituent reactivity .
This method achieves yields of 56–95% for analogous pyrano[3,2-c]pyridones, with purity >98% as confirmed by ¹H NMR .
Optimization of Regioselectivity and Functional Group Compatibility
Regioselective installation of the 4-(4-chlorophenyl) group requires careful control of electronic and steric factors. Electron-withdrawing groups (e.g., chloro) on the benzaldehyde enhance the electrophilicity of the aldehyde carbonyl, promoting efficient Knoevenagel condensation . Steric hindrance from the 7-methyl group directs cyclization to the pyrano[3,2-c]pyridine regioisomer rather than alternative fused systems .
Critical Considerations
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Aldehyde Reactivity : 4-Chlorobenzaldehyde exhibits higher reactivity compared to nitro- or methoxy-substituted analogs, reducing side product formation .
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Solvent Polarity : Ethanol enhances solubility of ionic intermediates, whereas DMF accelerates alkylation steps .
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Temperature Control : Lower temperatures (20–25°C) during workup prevent decomposition of heat-sensitive intermediates .
Spectroscopic Characterization and Quality Control
The final product is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Key spectroscopic features include:
-
¹H NMR (DMSO-d₆) :
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δ 6.8–7.4 ppm (aromatic protons from 4-chlorophenyl).
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δ 4.1–4.3 ppm (methylene protons of the 2-hydroxyethyl group).
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δ 2.5 ppm (singlet for 7-methyl group).
-
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¹³C NMR :
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δ 160–165 ppm (carbonyl carbons).
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δ 115–120 ppm (cyano carbon).
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Recrystallization from ethanol or DMF ensures >98% purity, with melting points typically ranging from 248–250°C for related analogs .
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
The compound can be synthesized via multicomponent reactions (MCRs), which are efficient for constructing complex heterocycles. For example, ionic liquid catalysts like [Et3NH][HSO4] have been shown to enhance reaction efficiency in similar pyrano-pyrazole systems by promoting one-pot cyclization and reducing side reactions . Key variables include solvent polarity (e.g., ethanol-water mixtures improve solubility of intermediates ), temperature (60–80°C for controlled cyclization), and catalyst loading (5–10 mol%). Yield optimization often requires iterative adjustments to these parameters using design-of-experiments (DoE) methodologies .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- X-ray crystallography is definitive for resolving stereochemistry and confirming the fused pyrano-pyridine scaffold, as demonstrated in structurally analogous compounds .
- NMR (¹H/¹³C) identifies functional groups (e.g., amino, hydroxyethyl) and substituent positions. For example, the 4-chlorophenyl group shows distinct aromatic splitting patterns, while the hydroxyethyl moiety appears as a triplet in ¹H NMR .
- High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., expected [M+H]+ for C₂₀H₁₉ClN₂O₃).
Q. How are key physicochemical properties (e.g., solubility, stability) determined for this compound?
- Solubility : Tested in polar (DMSO, ethanol) and aqueous buffers (pH 1–10) to guide formulation for biological assays.
- Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures (>200°C common for fused heterocycles ).
- Hygroscopicity : Dynamic vapor sorption (DVS) assesses moisture uptake, critical for handling hygroscopic groups like hydroxyethyl .
Advanced Research Questions
Q. How can computational chemistry elucidate reaction mechanisms and regioselectivity in its synthesis?
Quantum mechanical calculations (e.g., DFT) model transition states to explain regioselectivity during cyclization. For example, frontier molecular orbital (FMO) analysis predicts nucleophilic attack sites in MCRs, while solvent effects are modeled using continuum solvation (SMD) . Reaction path sampling (e.g., NEB method) can identify intermediates, such as keto-enol tautomers, that influence product distribution .
Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?
- Impurity profiling : LC-MS/MS detects byproducts (e.g., incomplete cyclization intermediates).
- Dynamic NMR : Resolves rotational isomers or tautomers causing split signals. For instance, hydroxyethyl rotation may create conformational isomers .
- Crystallographic comparison : Single-crystal XRD of multiple batches confirms structural consistency or identifies polymorphs .
Q. How can statistical experimental design optimize synthesis and reduce trial-and-error approaches?
- Response Surface Methodology (RSM) : Models interactions between variables (e.g., temperature, catalyst ratio) to predict optimal yield .
- Taguchi arrays : Screen critical factors (e.g., solvent polarity > catalyst loading > temperature) with minimal experiments .
- Machine learning : Trains on historical data to recommend conditions for novel derivatives, as seen in pyranopyridine analog synthesis .
Q. What functional group modifications enhance bioactivity while maintaining core scaffold stability?
- Substituent variation : Replace 4-chlorophenyl with electron-withdrawing groups (e.g., CF₃) to modulate electron density, as seen in related pyrano-pyridines .
- Hydroxyethyl derivatization : Esterification or etherification improves membrane permeability while retaining hydrogen-bonding capacity .
- Nitrile group replacement : Sulfonamide or carboxylate analogs can enhance solubility without destabilizing the fused ring system .
Q. How does the hydroxyethyl group influence intermolecular interactions in solid-state packing?
Hydrogen bonding between hydroxyethyl and carbonyl groups dictates crystal packing, as shown in analogous structures . Hirshfeld surface analysis quantifies interactions (e.g., O–H···O/N contacts), while thermal gravimetry (TGA) correlates packing density with decomposition profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
